molecular formula C41H59ClNPPd B14866211 Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)

Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)

Cat. No.: B14866211
M. Wt: 738.8 g/mol
InChI Key: NMMPMZWIIQCZBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct: This compound is particularly known for its effectiveness in cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-nitrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct involves several steps. One common method includes the cross-coupling reactions of imidazole derivatives with dioxane . The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct is involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various arylated and alkylated compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct involves the coordination of the palladium center with the phosphine and amine ligands. This coordination facilitates the activation of aryl halides and other substrates, allowing for efficient cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily related to the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Uniqueness: Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct is unique due to its high stability and effectiveness in low catalyst loading conditions. It also offers rapid reaction rates and high yields in various cross-coupling reactions, making it a preferred choice in both academic and industrial settings .

Properties

Molecular Formula

C41H59ClNPPd

Molecular Weight

738.8 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylethanamine;chloride

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

NMMPMZWIIQCZBA-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.